Daldinone A

Vue d'ensemble

Description

Daldinone A est un composé naturel isolé du champignon endophyte Annulohypoxylon sp., qui est dérivé de la plante de mangrove Rhizophora racemosa . Ce composé appartient à la classe des métabolites du benzo[j]fluoranthène et a suscité un intérêt considérable en raison de sa structure chimique unique et de ses activités biologiques potentielles .

Mécanisme D'action

Action Environment

Environmental factors play a crucial role in Daldinone A’s efficacy and stability:

References:

- Liu, Y., Stuhldreier, F., Kurt ́an, T., M ́andi, A., Arumugam, S., Lin, W., … & Proksch, P. (2017). Daldinone derivatives from the mangrove-derived endophytic fungus Annulohypoxylon sp. RSC Advances, 7(10), 5381-5390. DOI: 10.1039/c6ra27306h

- Daletos, G., & Proksch, P. (2017). Daldinone derivatives from the mangrove-derived endophytic fungus Annulohypoxylon sp. RSC Advances, 7(10), 5381-5390. DOI: 10.1039/c6ra27306h

Analyse Biochimique

Biochemical Properties

Daldinone A interacts with various biomolecules in biochemical reactions. It has been found to exhibit strong to moderate cytotoxicity against Ramos and Jurkat J16 cells

Cellular Effects

This compound influences cell function by inducing apoptotic cell death . It has been observed to block autophagy, a potential pro-survival pathway for cancer cells .

Molecular Mechanism

The molecular mechanism of this compound involves the induction of intrinsic apoptosis . This process is characterized by changes in the permeability of the mitochondrial membrane, leading to the release of cytochrome c and the activation of caspases, which are enzymes that play essential roles in programmed cell death.

Temporal Effects in Laboratory Settings

It has been observed that feeding experiments with 1,8-dihydroxynaphthalene (DHN) led to an enhanced accumulation of daldinone B , suggesting that the effects of this compound may change over time.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La préparation de Daldinone A implique l'extraction du champignon endophyte Annulohypoxylon sp. de sa plante hôte. Le champignon est cultivé, et les métabolites sont extraits en utilisant des solvants tels que le méthanol. L'extrait méthanolique est ensuite soumis à diverses techniques chromatographiques, notamment la chromatographie sur colonne de gel de silice et la chromatographie liquide haute performance (CLHP), pour isoler la this compound .

Méthodes de production industrielle : Actuellement, il n'existe pas de méthodes de production industrielle à grande échelle pour la this compound. Le composé est principalement obtenu par des procédés d'extraction et de purification à l'échelle du laboratoire à partir du champignon endophyte .

Analyse Des Réactions Chimiques

Types de réactions : La Daldinone A subit plusieurs types de réactions chimiques, notamment :

Oxydation : La this compound peut être oxydée pour former divers dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir la this compound en ses formes réduites.

Substitution : Les réactions de substitution peuvent introduire différents groupes fonctionnels dans la molécule de this compound.

Réactifs et conditions courants :

Oxydation : Des oxydants courants tels que le permanganate de potassium ou le peroxyde d'hydrogène peuvent être utilisés.

Réduction : Des réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement employés.

Substitution : Divers réactifs, y compris les halogènes et les nucléophiles, peuvent être utilisés dans des conditions appropriées.

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent des dérivés oxydés, des formes réduites et des analogues substitués de la this compound .

4. Applications de la recherche scientifique

La this compound a plusieurs applications de recherche scientifique, notamment :

Chimie : Elle est utilisée comme composé modèle pour étudier le comportement chimique des métabolites du benzo[j]fluoranthène.

5. Mécanisme d'action

La this compound exerce ses effets principalement par l'induction de l'apoptose intrinsèque. Elle active la caspase-3, conduisant au clivage de la poly(ADP-ribose) polymérase (PARP), une étape clé de la voie apoptotique . De plus, la this compound bloque l'autophagie, une voie de survie potentielle pour les cellules cancéreuses, ce qui renforce ses effets cytotoxiques .

Composés similaires :

- Daldinone B

- Daldinone H

- Daldinone J

- Daldinone I

Comparaison : La this compound est unique parmi ses analogues en raison de ses caractéristiques structurales spécifiques et de ses activités biologiques. Alors que d'autres daldinones présentent également des propriétés cytotoxiques, la capacité de la this compound à induire l'apoptose et à bloquer l'autophagie la distingue de ses homologues .

Applications De Recherche Scientifique

Daldinone A has several scientific research applications, including:

Chemistry: It is used as a model compound for studying the chemical behavior of benzo[j]fluoranthene metabolites.

Comparaison Avec Des Composés Similaires

- Daldinone B

- Daldinone H

- Daldinone J

- Daldinone I

Comparison: Daldinone A is unique among its analogs due to its specific structural features and biological activities. While other daldinones also exhibit cytotoxic properties, this compound’s ability to induce apoptosis and block autophagy distinguishes it from its counterparts .

Propriétés

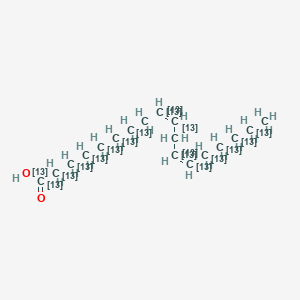

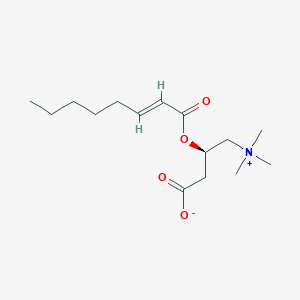

IUPAC Name |

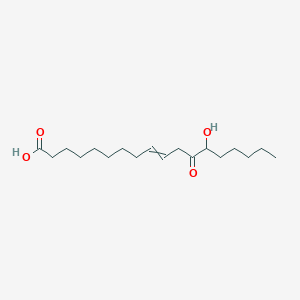

(2R,11S,12R)-2,7,17-trihydroxypentacyclo[10.7.1.02,11.03,8.016,20]icosa-1(20),3(8),4,6,16,18-hexaene-9,15-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O5/c21-13-3-1-2-10-18(13)16(24)8-12-9-4-6-14(22)19-15(23)7-5-11(17(9)19)20(10,12)25/h1-3,5,7,9,12,21,23,25H,4,6,8H2/t9-,12+,20+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYRYUFABCKQXTO-HGCCHXFOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C(C=CC3=C2C1C4C3(C5=C(C(=O)C4)C(=CC=C5)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)C2=C(C=CC3=C2[C@H]1[C@H]4[C@@]3(C5=C(C(=O)C4)C(=CC=C5)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601123205 | |

| Record name | (6aR,6bS,12bR)-5,6,6a,6b,7,12b-Hexahydro-3,9,12b-trihydroxybenzo[j]fluoranthene-4,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601123205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

479669-74-4 | |

| Record name | (6aR,6bS,12bR)-5,6,6a,6b,7,12b-Hexahydro-3,9,12b-trihydroxybenzo[j]fluoranthene-4,8-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=479669-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6aR,6bS,12bR)-5,6,6a,6b,7,12b-Hexahydro-3,9,12b-trihydroxybenzo[j]fluoranthene-4,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601123205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Daldinone A and where is it found?

A1: this compound is a polyketide natural product. It was first isolated from the fungus Daldinia concentrica, a species found in Europe. [] Further research has identified this compound in other fungal species, including endophytic fungi associated with plants like Vochysia divergens in the Brazilian Pantanal and Artemisia annua. [, ]

Q2: What is the molecular formula and weight of this compound?

A2: Unfortunately, the provided abstracts do not explicitly state the molecular formula or weight of this compound. For precise information, a review of the full research articles cited, especially those focused on structural elucidation, would be necessary.

Q3: Can you describe the structure of this compound?

A3: While the abstracts do not provide a detailed molecular structure, they do mention that this compound is a "p-terphenyl compound." [] This suggests a core structure consisting of three phenyl rings connected in a linear fashion. More specific structural details, including the presence and position of functional groups, would require consultation of the full research articles, particularly those employing techniques like NMR and X-ray crystallography. [, ]

Q4: What is known about the biosynthesis of this compound?

A4: Research suggests that this compound is biosynthesized via the polyketide pathway. One study demonstrated that feeding the precursor 1,8-dihydroxynaphthalene (DHN) to a fungal culture led to increased production of Daldinone B, a structurally related compound. [] This finding supports the involvement of DHN, a common intermediate in polyketide biosynthesis, in the formation of this compound and its analogues.

Q5: Has this compound shown any promising biological activities?

A5: Yes, this compound has displayed antimicrobial activity. Research indicates that it exhibits inhibitory effects against Pseudomonas aeruginosa, a bacterium known for its role as an opportunistic pathogen. [] This finding highlights the potential of this compound as a source for developing new antibacterial agents.

Q6: Are there any known synthetic routes to produce this compound?

A6: Yes, a total synthesis of this compound has been achieved. Researchers have developed a two-step strategy utilizing a TfOH-catalyzed domino-double annulation reaction of arenes with propargylic alcohols. [] This approach provides a streamlined method for constructing the pentacyclic framework of this compound with a 63% overall yield, starting from β-tetralone.

Q7: Have there been any studies on the cytotoxicity of this compound?

A7: While the provided abstracts don't specifically address the cytotoxicity of this compound, they do mention that related compounds, such as Daldinones C and D, exhibit substantial cytotoxicity against SW1116 cells (a human colon cancer cell line). [] This suggests that further investigation into the potential cytotoxic effects of this compound itself is warranted.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-(3-Fluorophenyl)cyclohexyl]piperidine hydrochloride](/img/structure/B3025856.png)

![2,4-dihydroxy-3-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-6-pentyl-benzoic acid, methyl ester](/img/structure/B3025857.png)

![N,N-diethyl-2-[(4-methoxyphenyl)methyl]-1H-benzimidazole-1-ethanamine, monohydrochloride](/img/structure/B3025861.png)

![3-[[[4-[(4-Fluorophenyl)methoxy]-3-methylphenyl]methyl]amino]-benzoic acid](/img/structure/B3025862.png)

![5'-[[(3S)-3-amino-3-carboxypropyl]sulfinyl]-5'-deoxy-adenosine](/img/structure/B3025863.png)

![(T-4)-[omicron-(3,5-dimethyl-2H-pyrrol-2-ylidene-kappaN)-3,5-dimethyl-1H-pyrrole-2-hexadecanoato(2-)-kappaN1]difluoro-borate(1-)](/img/structure/B3025865.png)